(6-Cyclopropoxypyridin-3-YL)methanol
Description
(6-Cyclopropoxypyridin-3-YL)methanol is a pyridine derivative featuring a cyclopropoxy substituent at the 6-position of the pyridine ring and a hydroxymethyl (-CH₂OH) group at the 3-position. The cyclopropoxy group introduces steric strain due to the three-membered cyclopropane ring, which may enhance reactivity or modulate electronic properties compared to linear alkoxy substituents. This compound is structurally analogous to other pyridin-3-yl methanol derivatives, which are frequently explored in medicinal chemistry and materials science due to their versatile functional groups.
For example, 6-substituted pyridin-3-ol precursors often employ hydrogenation and methylation steps to install terminal substituents. The cyclopropoxy group could be introduced via nucleophilic substitution or cyclopropanation reactions.
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
(6-cyclopropyloxypyridin-3-yl)methanol |
InChI |
InChI=1S/C9H11NO2/c11-6-7-1-4-9(10-5-7)12-8-2-3-8/h1,4-5,8,11H,2-3,6H2 |
InChI Key |
XWERNGFDFPMDQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=NC=C(C=C2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclopropyloxy)-3-pyridinemethanol typically involves the following steps:
Formation of the Cyclopropyloxy Group: This can be achieved through the reaction of cyclopropyl alcohol with an appropriate halogenating agent to form cyclopropyl halide, followed by nucleophilic substitution with a pyridine derivative.
Introduction of the Hydroxymethyl Group: This step involves the functionalization of the pyridine ring at the 3-position, which can be accomplished through various methods such as lithiation followed by formylation and subsequent reduction.
Industrial Production Methods
Industrial production of 6-(Cyclopropyloxy)-3-pyridinemethanol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
6-(Cyclopropyloxy)-3-pyridinemethanol can undergo several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The cyclopropyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 6-(Cyclopropyloxy)-3-pyridinecarboxylic acid.
Reduction: 6-(Cyclopropyloxy)-3-piperidinemethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Cyclopropyloxy)-3-pyridinemethanol has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Cyclopropyloxy)-3-pyridinemethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyloxy group may enhance binding affinity through hydrophobic interactions, while the hydroxymethyl group can participate in hydrogen bonding. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
Key structural analogs include:
- (6-Methoxypyridin-3-YL)methanol: Substitutes cyclopropoxy with methoxy (-OCH₃), a smaller and electron-donating group.
- (6-Methylpyridin-3-YL)methanol (CID 11228788): Replaces cyclopropoxy with methyl (-CH₃), further reducing steric bulk and electron-withdrawing effects.
- (5,6-Dimethoxypyridin-3-YL)methanol: Adds a second methoxy group at the 5-position, altering electronic density and hydrogen-bonding capacity.
- [6-(3-Bromophenyl)pyridin-3-YL]methanol: Features a bulky bromophenyl substituent, enhancing hydrophobicity and steric hindrance.
Physicochemical Properties
A comparative analysis of molecular parameters is summarized below:
Notes:
- The cyclopropoxy derivative’s molecular weight (153.18 g/mol) is intermediate between methyl and dimethoxy analogs, balancing steric effects and polarity.
- Substituents like bromophenyl significantly increase hydrophobicity, which may impact bioavailability.
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